1-(4-Fluorobenzyl)-1H-pyrazol-4-amine
Description
1-(4-Fluorobenzyl)-1H-pyrazol-4-amine (CAS 514801-12-8) is a fluorinated pyrazole derivative characterized by a benzyl group substituted with a fluorine atom at the para position and an amine group at the 4-position of the pyrazole ring (Fig. 1). It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as GLUT1 inhibitors and histamine receptor antagonists . The compound is typically synthesized via nitro group reduction or nucleophilic substitution reactions, as exemplified by its preparation from 1-(4-fluorobenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole using general catalytic hydrogenation protocols, yielding 89% product . Its structural features, including the electron-withdrawing fluorine atom and planar pyrazole core, enhance its binding affinity in enzyme inhibition studies.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKXWJIPADYDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514801-12-8 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514801-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of 4-Fluorobenzyl Bromide: This is achieved by brominating fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide.
Nucleophilic Substitution: The 4-fluorobenzyl bromide is then reacted with a pyrazole derivative under basic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biological pathways.
Pathways Involved: The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Derivatives
Key Observations :
- Electron Effects : The fluorine atom in the 4-position (parent compound) provides moderate electron-withdrawing effects, enhancing metabolic stability compared to chloro or bromo analogs .
- Synthetic Challenges : Bromo and iodo derivatives (e.g., 1-(4-Bromo-2-fluorobenzyl)-1H-pyrazol-4-amine) often require harsher reaction conditions due to lower reactivity of heavier halogens .
Pyrazole Ring-Substituted Analogs
Table 2: Pyrazole Ring Modifications
Key Observations :
- Bioactivity : The addition of a trifluoromethyl group (CF₃) at the 3-position significantly enhances inhibitory potency against GLUT1, as seen in 1-(4-fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine .
- Crystallography : Bulky substituents (e.g., 2,4,6-trichlorophenyl) enable single-crystal X-ray studies, aiding in structure-activity relationship (SAR) analysis .
Amine Positional Isomers
Table 3: Amine Position Variants
Key Observations :
- Docking Performance : The 5-amine isomer (1-(2-fluorobenzyl)-1H-pyrazol-5-amine) exhibits superior docking scores (-7.0 kcal/mol) in computational studies targeting viral proteases .
- Electronic Effects : The 4-amine position in the parent compound likely favors hydrogen bonding in enzyme active sites, as inferred from its role in GLUT1 inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
